

physicochemical properties of 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

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Compound of Interest

Compound Name: 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone

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An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of **1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone**

Executive Summary

This guide provides a comprehensive technical overview of **1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone**, a highly functionalized aromatic ketone of significant interest to researchers in medicinal chemistry and drug discovery. The molecule's unique architecture, combining a nucleophilic amino group, a synthetically versatile bromine handle, and a bio-active trifluoromethyl ketone moiety, positions it as a valuable building block for complex molecular scaffolds. This document delineates its core physicochemical properties, proposes robust synthetic and analytical workflows, explores its chemical reactivity, and contextualizes its potential applications in modern drug development programs. As a senior application scientist, the narrative emphasizes the causal logic behind experimental design and the strategic value of this compound's distinct structural features.

Introduction & Strategic Importance

Molecular Overview

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is a compound that strategically integrates three key functional groups onto a benzene ring. The interplay between the electron-donating amino group, the electron-withdrawing trifluoroacetyl group, and the synthetically

labile bromine atom creates a platform ripe for chemical exploration. Understanding the influence of each component is critical to leveraging its full potential.

The Trifluoromethyl Ketone Moiety: A Privileged Pharmacophore

The trifluoromethyl ketone (TFMK) is not merely a structural component; it is a well-established pharmacophore in medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This allows TFMKs to act as potent reversible covalent inhibitors by forming stable, yet reversible, hemiacetal or hemiketal adducts with serine, cysteine, or threonine residues in enzyme active sites.^[1] Furthermore, the trifluoromethyl group itself offers distinct advantages:

- Metabolic Stability: It can block sites of oxidative metabolism, increasing a drug candidate's half-life.^[2]
- Enhanced Lipophilicity: The CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and facilitate better drug-receptor interactions.^{[2][3]}
- pKa Modulation: Its presence can lower the pKa of nearby acidic or basic groups, influencing ionization state and binding interactions.^[4]

The 2-Amino-5-bromophenyl Scaffold: A Versatile Synthetic Handle

The substituted phenyl ring provides a robust and strategically functionalized scaffold. The primary amine at the C2 position is a key nucleophilic center and a hydrogen bond donor, crucial for molecular recognition. The bromine atom at the C5 position is the linchpin for synthetic diversification. It is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups.^[5] This capability is fundamental to building molecular libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

While extensive experimental data for this specific molecule is not broadly published, we can consolidate available information and infer key properties based on its structural analogs and functional group chemistry.

Property	Value / Description	Source
Molecular Formula	C ₈ H ₅ BrF ₃ NO	Inferred
Molecular Weight	268.03 g/mol	[6]
Physical Form	Solid	[6]
Purity	Typically ≥96%	[6]
InChI Key	CWTOSTWUQONVIEW-UHFFFAOYSA-N	[6]
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. Limited solubility in water is anticipated.	Inferred
pKa (Predicted)	The anilinic amine is expected to have a pKa around 3-4, significantly reduced from aniline (~4.6) due to the powerful electron-withdrawing effect of the trifluoroacetyl group.	Inferred

Spectral Characteristics (Predicted):

- ¹H NMR: Protons on the aromatic ring would appear as distinct doublets and doublets of doublets in the 6.5-8.0 ppm range. The amine protons would likely appear as a broad singlet.
- ¹³C NMR: The trifluoromethyl ketone carbonyl carbon would be a key diagnostic signal. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling.

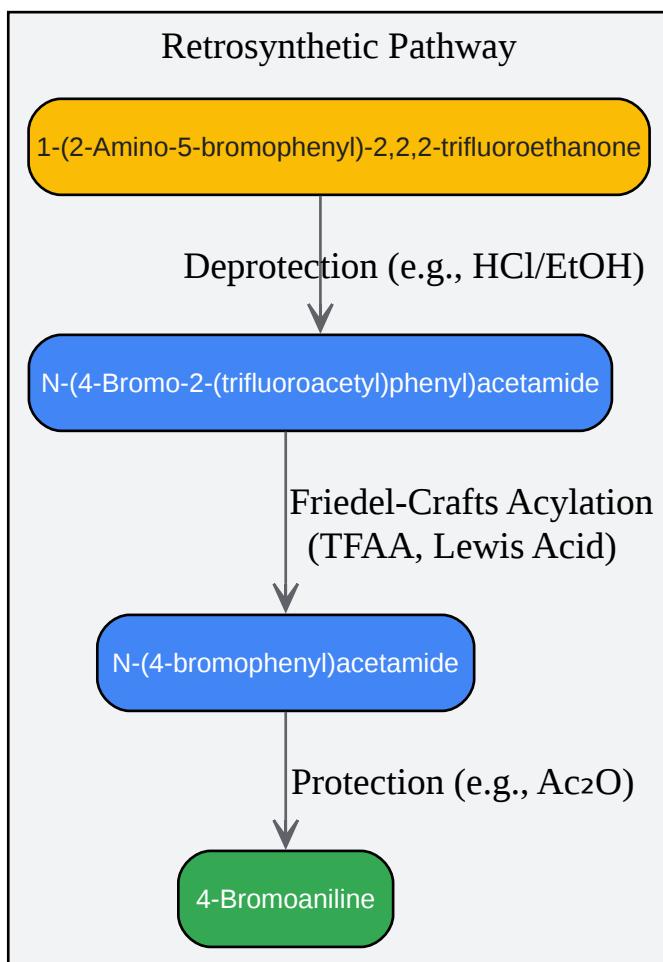
- ^{19}F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This signal is highly sensitive to the local electronic environment, making ^{19}F NMR an excellent tool for studying binding events.

Synthesis & Characterization

A robust and scalable synthesis is paramount for the utility of any building block. Below is a proposed synthetic strategy and a workflow for its analytical validation.

Retrosynthetic Analysis & Strategic Considerations

The most logical synthetic approach involves the Friedel-Crafts acylation of a suitable aniline derivative. To prevent side reactions with the amino group, it must first be protected. 4-bromoaniline is a commercially available starting material. The key transformation is the ortho-acylation, which can be directed by the protected amine.



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Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and purity.

Step 1: Protection of 4-Bromoaniline

- Dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid.
- Add acetic anhydride (1.1 eq) dropwise while stirring at room temperature.
- Heat the mixture to 50°C for 1 hour.
- Monitor reaction completion by TLC (Thin Layer Chromatography), observing the disappearance of the starting material spot.
- Pour the reaction mixture into ice water to precipitate the product, N-(4-bromophenyl)acetamide.
- Filter, wash the solid with water until neutral, and dry under vacuum.

Step 2: Friedel-Crafts Acylation

- To a flask containing anhydrous aluminum chloride ($AlCl_3$, 3.0 eq), add dichloroethane as the solvent under a nitrogen atmosphere.
- Cool the suspension to 0°C.
- Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.
- Add the protected aniline from Step 1 (1.0 eq) portion-wise, maintaining the temperature below 5°C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

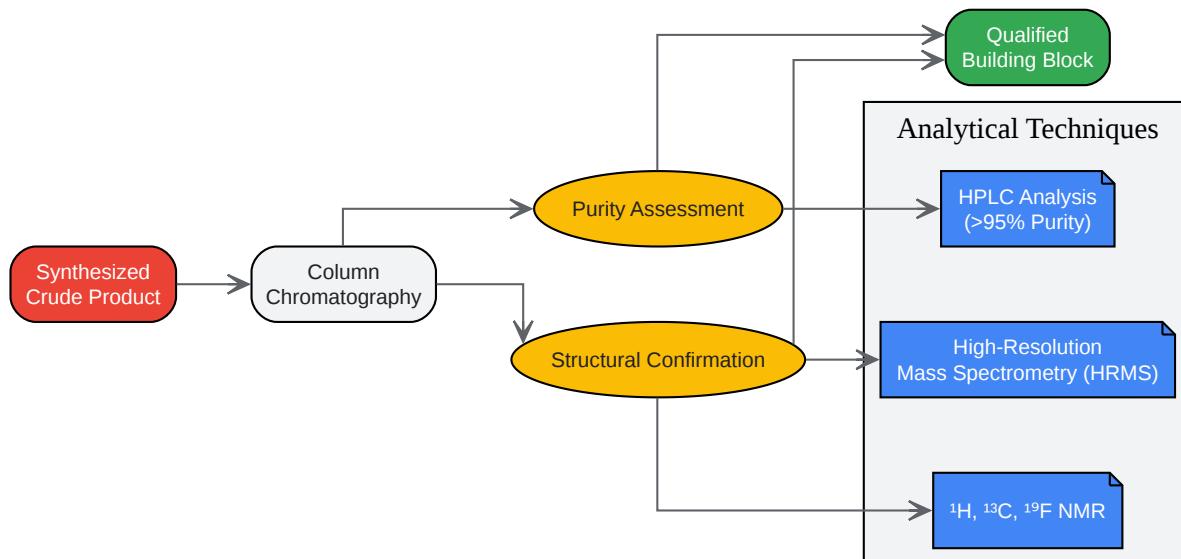
- Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
- Extract the aqueous layer with dichloromethane. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-(4-bromo-2-(trifluoroacetyl)phenyl)acetamide.

Step 3: Deprotection

- Dissolve the purified product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).
- Reflux the mixture for 4-6 hours, monitoring the removal of the acetyl group by TLC.
- Cool the solution and neutralize carefully with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, **1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone**.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is critical.



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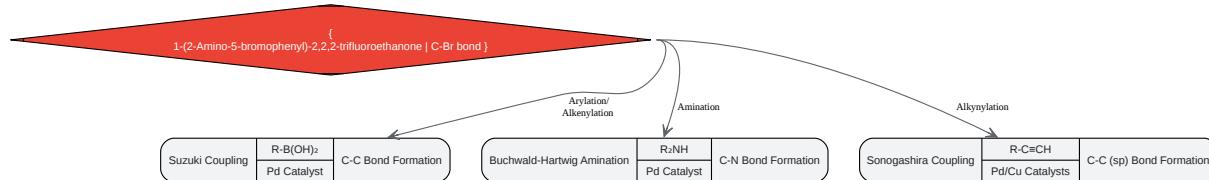
Caption: Workflow for analytical validation of the final product.

Chemical Reactivity & Derivatization Potential

The true value of this molecule lies in its capacity for selective chemical modification at three distinct points.

Palladium-Catalyzed Cross-Coupling

The C-Br bond is the primary site for diversification. Its reactivity allows for the construction of C-C, C-N, and C-O bonds, which is essential for exploring the chemical space around the core scaffold.



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Caption: Key cross-coupling reactions at the bromine position.

- Expertise: Choosing the correct phosphine ligand and base is critical for optimizing these reactions. For example, bulky, electron-rich ligands like SPhos or XPhos are often required for efficient Buchwald-Hartwig amination with sterically hindered amines.

Reactions of the Amino Group

The primary amine is a versatile nucleophile.

- Acylation/Sulfonylation: Reacts readily with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to modulate solubility and introduce new pharmacophoric elements.
- Reductive Amination: Can be used to introduce alkyl substituents.
- Sandmeyer Reaction: Can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -I), offering an alternative diversification strategy to cross-coupling.

Reactivity of the Trifluoromethyl Ketone

As discussed, the ketone's primary role is often biological. It readily and reversibly forms hydrates in aqueous media. This equilibrium is key to its mechanism as a covalent inhibitor.

While less common, it can undergo nucleophilic addition, but its high electrophilicity and the stability of the resulting adducts must be carefully considered.

Applications in Drug Discovery

This compound is not an end-product but a strategic starting point for generating high-value molecules.

- Fragment-Based Drug Discovery (FBDD): It can be used as a core fragment for building more complex molecules. The bromine serves as the vector for growing the fragment into an adjacent pocket of a biological target.
- Kinase Inhibitors: Many kinase inhibitors feature an aminophenyl core. The amino group can form a critical hydrogen bond with the "hinge" region of the kinase. The trifluoromethyl ketone could be targeted towards a nearby serine or cysteine residue for enhanced potency and selectivity.
- SAR Library Synthesis: The orthogonal reactivity of the amine and bromide allows for the systematic and efficient synthesis of a 2D library. One axis of the library would explore substitutions at the amine, while the second axis explores diversity introduced via cross-coupling at the bromide position.

Conclusion

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone is a specialty chemical engineered for efficiency and versatility in medicinal chemistry. Its physicochemical properties are dominated by the powerful electronic effects of the trifluoromethyl ketone, which imparts both metabolic stability and a valuable mechanism for biological inhibition. Its synthetic utility is anchored by the orthogonally reactive amino and bromo functionalities, providing researchers with reliable and strategic handles for molecular diversification. For drug development professionals, this compound represents a high-potential starting point for the discovery of novel therapeutics, particularly in areas where reversible covalent inhibition is a desired modality.

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